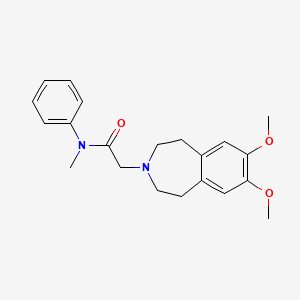![molecular formula C18H26ClN3O3 B7532018 2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazepines. It is commonly referred to as CDM-2 and has been the subject of scientific research due to its potential applications in the field of medicine.
作用機序
CDM-2 acts by binding to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor. This binding enhances the activity of the GABA receptor, which results in an increase in the inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2.
Biochemical and Physiological Effects:
CDM-2 has been found to have several biochemical and physiological effects. It has been found to increase the activity of the GABA receptor, which leads to an increase in inhibitory neurotransmitter activity in the brain. This increase in inhibitory neurotransmitter activity leads to the anxiolytic, sedative, and anticonvulsant effects of CDM-2. In addition, CDM-2 has been found to decrease the activity of the glutamate receptor, which leads to a decrease in excitatory neurotransmitter activity in the brain.
実験室実験の利点と制限
One of the advantages of CDM-2 for lab experiments is its high potency. This allows for lower doses to be used, which reduces the risk of side effects. In addition, CDM-2 has a long half-life, which allows for sustained effects over a longer period of time. However, one of the limitations of CDM-2 for lab experiments is its poor solubility in water, which can make it difficult to administer.
将来の方向性
There are several future directions for research on CDM-2. One direction is to investigate its potential as a treatment for anxiety disorders and insomnia. Another direction is to investigate its potential as a treatment for epilepsy. In addition, future research could focus on improving the solubility of CDM-2 to make it easier to administer in lab experiments. Finally, future research could investigate the potential of CDM-2 as a tool for studying the GABA and glutamate receptors in the brain.
合成法
The synthesis of CDM-2 involves several steps. The first step involves the protection of the amine group in 1,4-diazepan-1-yl with a Boc-protecting group. The second step involves the reaction of the protected amine with 3-chlorobenzoyl chloride to form the corresponding amide. The third step involves the deprotection of the Boc group to obtain the intermediate product. Finally, the intermediate product is reacted with 3-methoxypropylamine to yield the final product, CDM-2.
科学的研究の応用
CDM-2 has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anxiolytic and sedative effects, which makes it a potential candidate for the treatment of anxiety disorders and insomnia. In addition, CDM-2 has been found to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
特性
IUPAC Name |
2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-25-12-3-7-20-17(23)14-21-8-4-9-22(11-10-21)18(24)15-5-2-6-16(19)13-15/h2,5-6,13H,3-4,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMHDZJAMLQVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1CCCN(CC1)C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)




![N-cyclopropyl-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B7532035.png)